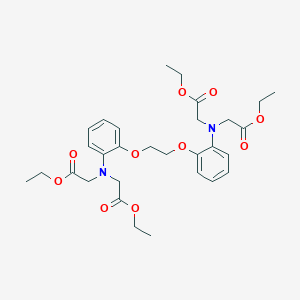
BAPTA tetraethyl ester
Descripción general
Descripción
BAPTA tetraethyl ester is a chemical compound with the molecular formula C30H40N2O10 . It is a white to off-white powder and is used in laboratory chemicals . It is a lipophilic diester of BAPTA .
Synthesis Analysis
The synthesis of BAPTA tetraethyl ester involves complex chemical reactions. There is a report on the efficient synthesis of a photoactivable BAPTA-based Ca2+ cage containing two photosensitive onitrobenzhydryl groups attached to the aromatic core .Molecular Structure Analysis
The molecular weight of BAPTA tetraethyl ester is 588.654 g/mol . The InChI Key is OLXCPQDFHUCXBA-UHFFFAOYSA-N . The SMILES representation is CCOC(=O)CN(CC(=O)OCC)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)OCC)CC(=O)OCC .Physical And Chemical Properties Analysis
BAPTA tetraethyl ester is a white to off-white powder . It is stable under normal conditions . The melting point is between 98.0-105.0°C .Aplicaciones Científicas De Investigación
- BAPTA tetraethyl ester is used in neuroscience research, particularly in studies related to intracellular calcium signaling . It has been shown to enhance apoptosis induced by venetoclax, a BCL-2 antagonist, in diffuse large B-cell lymphoma (DLBCL). This suggests a novel interplay between intracellular Ca2+ signaling and anti-apoptotic BCL-2 function .
- In cell biology, BAPTA tetraethyl ester has been used to study the role of calcium signaling in specific processes . It has been shown to induce apoptosis in hematological cancer cell lines that were highly sensitive to S63845, an MCL-1 antagonist .
- In biochemistry, BAPTA tetraethyl ester has been used in calcium sensing applications . A comprehensive experimental and theoretical study of novel alterations in the structure of BAPTA has been conducted, focusing on the systematic modification of the chain connecting the two aromatic rings of the molecule .
- In pharmacology, BAPTA tetraethyl ester has been shown to directly inhibit PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation and killing MCL-1-addicted cancer cells .
- In molecular biology, BAPTA tetraethyl ester is used to chelate intracellular Ca2+, which plays a vital role in a broad range of cell biological and physiological processes in all eukaryotic cell types .
Neuroscience
Cell Biology
Biochemistry
Pharmacology
Molecular Biology
Physiology
- BAPTA is a component of some fluorescent calcium ion indicators such as Calcium Green and Oregon Green 488 BAPTA-1 and -2 (OGB-1, OGB2). These indicators change their fluorescence intensity and fluorescence lifetime depending on the calcium ion concentration .
- BAPTA-based chelators have been used to create photolabile calcium cages. These cages can release calcium ions when exposed to light, providing a tool for studying calcium signaling in cells .
- Comprehensive experimental and theoretical studies have been conducted on the structure of BAPTA, focusing on the systematic modification of the chain connecting the two aromatic rings of the molecule . These studies have led to the development of new calcium sensing molecular probes for diagnostic neurobiological applications .
Fluorescent Calcium Ion Indicators
Photolabile Calcium Chelators
Structural Studies
Chemical Manufacturing
- BAPTA is a component of some fluorescent calcium ion indicators such as Calcium Green and Oregon Green 488 BAPTA-1 and -2 (OGB-1, OGB2). These indicators change their fluorescence intensity and fluorescence lifetime depending on the calcium ion concentration .
- BAPTA-based chelators have been used to create photolabile calcium cages. These cages can release calcium ions when exposed to light, providing a tool for studying calcium signaling in cells .
- Comprehensive experimental and theoretical studies have been conducted on the structure of BAPTA, focusing on the systematic modification of the chain connecting the two aromatic rings of the molecule . These studies have led to the development of new calcium sensing molecular probes for diagnostic neurobiological applications .
Fluorescent Calcium Ion Indicators
Photolabile Calcium Chelators
Structural Studies
Chemical Manufacturing
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[2-[2-[2-[bis(2-ethoxy-2-oxoethyl)amino]phenoxy]ethoxy]-N-(2-ethoxy-2-oxoethyl)anilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2O10/c1-5-37-27(33)19-31(20-28(34)38-6-2)23-13-9-11-15-25(23)41-17-18-42-26-16-12-10-14-24(26)32(21-29(35)39-7-3)22-30(36)40-8-4/h9-16H,5-8,17-22H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXCPQDFHUCXBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC(=O)OCC)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)OCC)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40321049 | |
| Record name | Tetraethyl 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40321049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BAPTA tetraethyl ester | |
CAS RN |
73630-07-6 | |
| Record name | 73630-07-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=368732 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetraethyl 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40321049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



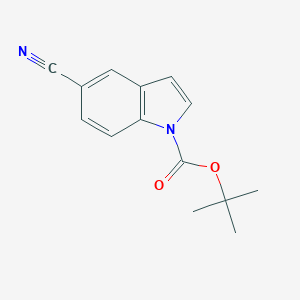
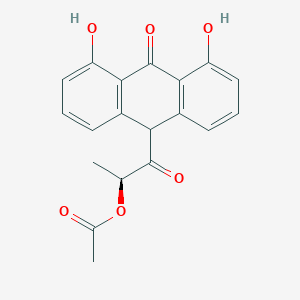
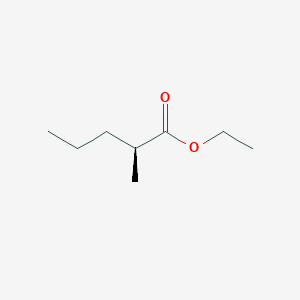
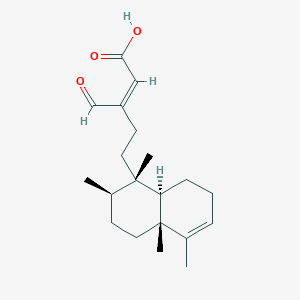
![Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153461.png)
![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B153463.png)
![Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B153466.png)

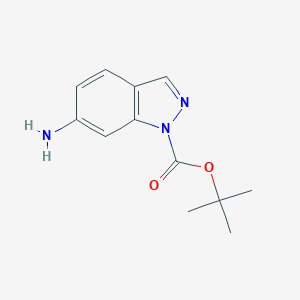


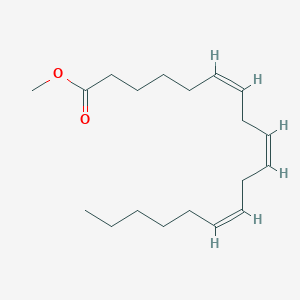
![Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B153492.png)
